(4'-Trifluoromethylbiphenyl-3-yl)methanol
Overview
Description
(4’-Trifluoromethylbiphenyl-3-yl)methanol is a chemical compound with the molecular formula C₁₄H₁₁F₃O and a molecular weight of 252.232 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a trifluoromethyl group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Trifluoromethylbiphenyl-3-yl)methanol typically involves the reaction of 4’-trifluoromethylbiphenyl with a suitable reducing agent. One common method is the reduction of the corresponding ketone using a hydride source such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for (4’-Trifluoromethylbiphenyl-3-yl)methanol are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4’-Trifluoromethylbiphenyl-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of various alcohol derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: Alcohol derivatives are the primary products.
Substitution: Various substituted biphenyl derivatives are formed depending on the reagents used.
Scientific Research Applications
(4’-Trifluoromethylbiphenyl-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways involving fluorinated compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of (4’-Trifluoromethylbiphenyl-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4’-Trifluoromethylbiphenyl-4-yl)methanol
- (4’-Trifluoromethylbiphenyl-2-yl)methanol
- (4’-Trifluoromethylphenyl)methanol
Uniqueness
(4’-Trifluoromethylbiphenyl-3-yl)methanol is unique due to the position of the trifluoromethyl group on the biphenyl structure. This positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds .
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESULFFLXBNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560662 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126485-55-0 | |
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126485-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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